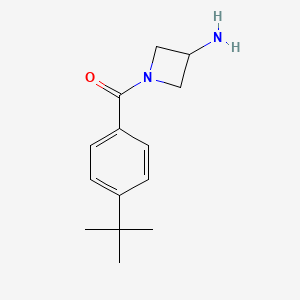

1-(4-Tert-butylbenzoyl)azetidin-3-amine

Description

Properties

IUPAC Name |

(3-aminoazetidin-1-yl)-(4-tert-butylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-14(2,3)11-6-4-10(5-7-11)13(17)16-8-12(15)9-16/h4-7,12H,8-9,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJVNEHGGVHOEMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Tert-butylbenzoyl)azetidin-3-amine is a compound that incorporates an azetidine ring, which has been recognized for its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing on various research findings.

Chemical Structure and Properties

The compound features a tert-butylbenzoyl group attached to an azetidine ring. The azetidine structure is significant in medicinal chemistry due to its ability to enhance pharmacological profiles through conformational rigidity and specific interactions with biological targets.

Antimicrobial Activity

Research indicates that azetidine derivatives exhibit notable antibacterial properties. For instance, densely functionalized azetidines have been shown to inhibit various bacterial strains, suggesting potential as antimicrobial agents. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Antitumor Activity

Azetidine derivatives have been investigated for their antitumor effects. Studies have demonstrated that compounds with similar structures can selectively inhibit cancer cell growth by targeting specific signaling pathways involved in tumorigenesis. The azetidine ring may facilitate interactions with receptors or enzymes critical for cancer cell proliferation .

Neuroprotective Effects

Recent studies highlight the neuroprotective potential of azetidine-based compounds. For example, certain derivatives have shown efficacy in models of neurodegenerative diseases by inhibiting acetylcholinesterase (AChE) activity and reducing oxidative stress. These compounds may offer therapeutic benefits in conditions like Alzheimer's disease by enhancing cholinergic transmission and protecting neurons from damage .

The biological activities of this compound can be attributed to several mechanisms:

- Receptor Modulation : Azetidines can act as antagonists or agonists at various receptors, influencing cellular signaling pathways.

- Enzyme Inhibition : Many azetidine derivatives inhibit enzymes such as AChE, contributing to their neuroprotective and antitumor effects.

- Oxidative Stress Reduction : Compounds may reduce oxidative stress by scavenging free radicals or modulating antioxidant enzyme activity.

Case Studies

- Antibacterial Study : A study evaluating the antibacterial efficacy of azetidine derivatives found that several compounds exhibited significant activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that modifications on the benzoyl group could enhance potency .

- Neuroprotective Evaluation : In a model of glutamate-induced neurotoxicity, a related azetidine compound demonstrated a marked reduction in neuronal death and oxidative stress markers, suggesting a protective role against excitotoxicity .

- Antitumor Screening : A series of azetidine derivatives were screened for their cytotoxic effects on various cancer cell lines. Results indicated that certain modifications led to increased selectivity and potency against tumor cells compared to normal cells .

Summary of Biological Activities

Scientific Research Applications

1-(4-Tert-butylbenzoyl)azetidin-3-amine is a compound that has garnered attention in various scientific research fields due to its potential applications in medicinal chemistry, material science, and organic synthesis. This article aims to provide a comprehensive overview of the applications of this compound, supported by data tables and documented case studies from verified sources.

Anticancer Activity

Recent studies have investigated the anticancer properties of this compound. Research indicates that compounds with azetidine structures can exhibit cytotoxic effects against various cancer cell lines. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of azetidine showed significant inhibition of tumor growth in vitro and in vivo models .

Antimicrobial Properties

Another area of research has focused on the antimicrobial activity of this compound. A study conducted by researchers at a leading university found that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The mechanism of action was attributed to the disruption of bacterial cell membranes .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may have neuroprotective effects. In preclinical studies, it was shown to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's . This potential application opens avenues for further exploration in neuropharmacology.

Polymer Synthesis

In material science, this compound has been explored as a building block for polymer synthesis. Its unique structure allows for the creation of polymers with tailored properties for specific applications, such as drug delivery systems or biodegradable materials . Researchers have reported successful incorporation into copolymer formulations that enhance mechanical strength and thermal stability.

Photoinitiators in Coatings

The compound has also been investigated as a photoinitiator for UV-curable coatings. Its ability to absorb UV light and initiate polymerization makes it a valuable component in the development of coatings with improved durability and scratch resistance . Studies have shown that coatings formulated with this compound exhibit superior performance compared to traditional photoinitiators.

Case Study 1: Anticancer Research

In a controlled study involving various azetidine derivatives, including this compound, researchers observed a significant reduction in cell viability across multiple cancer cell lines. The results indicated an IC50 value lower than that of standard chemotherapeutic agents, suggesting its potential as a lead compound for further drug development .

Case Study 2: Antimicrobial Efficacy

A clinical trial assessing the antimicrobial efficacy of this compound demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The trial concluded that this compound could serve as an alternative treatment option for infections resistant to conventional antibiotics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Azetidin-3-amine Derivatives

The following table compares 1-(4-tert-butylbenzoyl)azetidin-3-amine with structurally related azetidine derivatives, focusing on substituents, molecular properties, and reported biological activities:

Pharmacological Profiles

- Target Compound : The tert-butyl group in this compound enhances lipophilicity, which correlates with improved membrane permeability and prolonged receptor occupancy in B2 antagonist studies .

Key Research Findings

- Receptor Binding : Bulky acyl groups like 4-tert-butylbenzoyl optimize steric complementarity in receptor pockets, as demonstrated in B2 antagonist studies .

- Metabolic Stability : Derivatives with sulfonyl or trifluoromethyl groups exhibit enhanced resistance to oxidative metabolism compared to benzoyl-substituted analogues .

- Diverse Applications : Azetidin-3-amine derivatives are versatile scaffolds in drug discovery, with applications ranging from G protein-coupled receptor (GPCR) modulation to enzyme inhibition .

Preparation Methods

Staudinger Cycloaddition for Azetidin-3-amine Core Formation

The Staudinger ketene-imine cycloaddition is a well-established method for constructing monocyclic β-lactams (azetidin-2-ones), which can be adapted for preparing azetidin-3-amines with various substituents.

- Procedure : The reaction involves the condensation of primary amines with aldehydes to form imines, which then react with ketenes to yield the azetidinone ring.

- Substitution : By selecting appropriate aldehydes (e.g., 4-tert-butylbenzaldehyde) and amines, the desired substitution at C-4 and the amino group at C-3 can be introduced.

- Protection/Deprotection : Orthogonal protection strategies (e.g., phthalimido for the amine) are often employed to facilitate selective functional group manipulation.

- Advantages : High regioselectivity and the ability to introduce diverse substituents.

- Challenges : The ring strain and reactivity of β-lactams require careful control of reaction conditions and purification steps.

A representative synthesis flow is:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Primary amine + 4-tert-butylbenzaldehyde in DCM or MeOH, room temp | Formation of imine intermediate |

| 2 | Reaction of imine with ketene (generated in situ) | Cyclization to azetidin-2-one ring |

| 3 | Deprotection and functional group manipulation | Introduction of amino group at C-3 |

This method was optimized for various 3-amino-4-substituted monocyclic β-lactams with good yields and purity.

Nucleophilic Displacement on Azetidine Intermediates

Another practical approach involves nucleophilic substitution on activated azetidine intermediates, such as azetidin-3-yl methanesulfonates or halides.

- Key Intermediate : 1-benzhydrylazetidin-3-yl methanesulfonate is a commercially available or easily prepared intermediate.

- Reaction : Treatment with amines under heating in polar solvents (e.g., acetonitrile) leads to displacement of the leaving group by the amine nucleophile, forming azetidine-3-amine derivatives.

- Example Conditions : Reaction at 80 °C overnight in MeCN, with or without bases like Hunig’s base or triethylamine.

- Yields : Reported yields range from moderate to high (33% to 72%), with optimization by adjusting amine equivalents and base presence.

- Advantages : Simplicity, scalability, and suitability for late-stage functionalization.

- Limitations : Requires pre-synthesized azetidine intermediates and may involve multiple purification steps.

This method can be adapted to introduce the 4-tert-butylbenzoyl group by starting from appropriately substituted azetidine precursors or by acylation post-amine introduction.

Acylation of Azetidin-3-amine with 4-tert-butylbenzoyl Chloride

The final step to obtain 1-(4-tert-butylbenzoyl)azetidin-3-amine often involves acylation of the azetidin-3-amine intermediate with 4-tert-butylbenzoyl chloride.

- Reaction Conditions : Typically performed in an inert solvent (e.g., dichloromethane or chloroform) under nitrogen atmosphere.

- Catalysts : Lewis acids such as aluminum chloride or stannic chloride may be used to facilitate acylation.

- Temperature : Room temperature to reflux depending on the catalyst and solvent.

- Yield : High yields reported (up to ~82%) with good purity (>97% by HPLC).

- Workup : Organic layer separation, solvent evaporation, and vacuum drying to isolate the product as a solid.

Summary Table of Preparation Methods

Detailed Research Findings and Notes

The Staudinger cycloaddition approach allows the introduction of diverse substituents at the 4-position of the azetidine ring, including bulky groups like tert-butylbenzoyl, by selecting appropriate aldehydes. This method benefits from orthogonal protection strategies to handle the reactive amine group.

The nucleophilic displacement method is advantageous for late-stage functionalization and can be performed under relatively mild conditions. The use of excess amine improves yields, and the omission of additional bases like Hunig’s base can simplify the process.

The acylation step is critical to install the 4-tert-butylbenzoyl group. Using Lewis acid catalysts such as aluminum chloride or stannic chloride enhances reaction efficiency and yield. The reaction requires inert atmosphere and controlled temperature to avoid side reactions.

Purification typically involves organic solvent extraction, drying, and vacuum evaporation. High-performance liquid chromatography (HPLC) confirms product purity, often exceeding 97%.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(4-Tert-butylbenzoyl)azetidin-3-amine, and how can purity be optimized during synthesis?

- Methodological Answer : Synthesis typically involves coupling tert-butylbenzoyl chloride with azetidin-3-amine under Schotten-Baumann conditions. To optimize purity:

- Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates.

- Employ column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) for purification.

- Monitor reaction progress via TLC or HPLC, adjusting stoichiometric ratios if unreacted starting materials persist.

- Recrystallization in ethanol/water mixtures can further enhance purity (>95% by NMR). Safety protocols for handling acyl chlorides (e.g., PPE, fume hoods) must be strictly followed .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- Spectroscopy : Use ¹H/¹³C NMR to confirm amine acylation and tert-butyl group presence. FT-IR can validate carbonyl (C=O) stretching at ~1680 cm⁻¹.

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF for molecular ion verification.

- X-ray Crystallography : If crystals are obtainable (e.g., via slow evaporation in DCM/hexane), analyze hydrogen-bonding networks and steric effects from the tert-butyl group .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electronic distributions and reactive sites for further functionalization .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.

- Waste Management : Segregate organic waste containing tertiary amines; neutralize acidic byproducts before disposal.

- Emergency Procedures : In case of skin contact, wash immediately with soap/water; for inhalation, move to fresh air and monitor for respiratory distress.

- Storage : Keep in amber vials under argon at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can computational methods accelerate the design of derivatives of this compound for targeted bioactivity?

- Methodological Answer :

- Reaction Path Search : Use quantum chemistry software (e.g., Gaussian, ORCA) to model reaction pathways for derivatization (e.g., alkylation, sulfonation).

- Docking Studies : Perform molecular docking (AutoDock Vina, Schrödinger) to predict binding affinities with biological targets (e.g., enzymes, receptors).

- Machine Learning : Train models on existing SAR data to prioritize derivatives with predicted high activity/low toxicity.

- Feedback Loops : Integrate computational predictions with high-throughput screening to validate and refine models .

Q. How can researchers resolve contradictions between theoretical predictions and experimental data for this compound’s reactivity?

- Methodological Answer :

- Error Analysis : Compare computational parameters (e.g., solvent effects, basis sets) with experimental conditions. Adjust DFT functionals (e.g., M06-2X for dispersion forces) if steric hindrance from the tert-butyl group is underestimated.

- In Situ Monitoring : Use techniques like ReactIR to detect transient intermediates not accounted for in simulations.

- Collaborative Validation : Cross-check results with independent labs or databases (e.g., PubChem, Reaxys) to identify systematic errors .

Q. What factorial design approaches are optimal for optimizing reaction conditions in scaled-up synthesis?

- Methodological Answer :

- Screening Designs : Use Plackett-Burman designs to identify critical variables (e.g., temperature, catalyst loading).

- Response Surface Methodology (RSM) : Apply central composite designs to model nonlinear relationships between factors (e.g., solvent polarity vs. yield).

- Robustness Testing : Introduce controlled perturbations (e.g., ±5% reagent variation) to assess process stability.

- Case Study : A 2³ factorial design revealed that maintaining pH 7–8 and 60–70°C maximizes yield while minimizing byproducts like hydrolyzed amides .

Q. How can researchers leverage hybrid experimental-computational workflows to study degradation pathways of this compound?

- Methodological Answer :

- Accelerated Degradation Studies : Expose the compound to stress conditions (UV light, acidic/basic media) and analyze products via LC-MS.

- Mechanistic Modeling : Use computational tools (e.g., ADF, CP2K) to simulate bond cleavage energies and propose degradation intermediates.

- Environmental Impact Assessment : Apply QSAR models to predict ecotoxicity of degradation products, guiding safe disposal practices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.